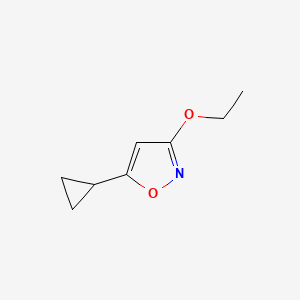

5-Cyclopropyl-3-ethoxyisoxazole

CAS No.:

Cat. No.: VC20327925

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2 |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 5-cyclopropyl-3-ethoxy-1,2-oxazole |

| Standard InChI | InChI=1S/C8H11NO2/c1-2-10-8-5-7(11-9-8)6-3-4-6/h5-6H,2-4H2,1H3 |

| Standard InChI Key | XFRCIVOBYDUPAV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NOC(=C1)C2CC2 |

Introduction

Structural Characteristics and Molecular Properties

The core structure of 5-cyclopropyl-3-ethoxyisoxazole consists of an isoxazole ring substituted with a cyclopropyl group at position 5 and an ethoxy group at position 3. Isoxazoles are characterized by their 1,2-azole configuration, where the oxygen and nitrogen atoms occupy adjacent positions, imparting unique electronic and steric properties .

Molecular Formula and Weight

The molecular formula is CHNO, yielding a molecular weight of 153.18 g/mol. This aligns with analogs such as ethyl 3-isoxazolecarboxylate (CHNO, 141.13 g/mol) and 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CHClNO, 326.2 g/mol) .

Substituent Effects

-

Cyclopropyl Group: The strained cyclopropane ring enhances steric bulk and electron-withdrawing effects, potentially stabilizing the isoxazole ring against electrophilic attacks .

-

Ethoxy Group: The ethoxy substituent (–OCHCH) introduces hydrophobicity and influences solubility. Comparable compounds, such as 3-ethoxy-5-phenylisoxazole (CHNO), exhibit moderate lipophilicity .

Synthetic Methodologies

Cycloaddition-Based Routes

A widely employed strategy for isoxazole synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes . For 5-cyclopropyl-3-ethoxyisoxazole, this could involve:

-

Nitrile Oxide Precursor: Cyclopropanecarbonitrile oxide, generated in situ from cyclopropanecarbaldehyde oxime.

-

Alkyne Partner: Ethoxyacetylene or a protected derivative.

This method, reported by Huang et al. (2014), offers regioselectivity under ultrasound irradiation without catalysts, achieving yields >85% for 3-alkyl-5-aryl isoxazoles .

Condensation Reactions

Alternative routes leverage β-diketone intermediates. For example, Valizadeh et al. (2009) synthesized 3,5-disubstituted isoxazoles via β-diketone condensation with hydroxylamine in ionic liquids . Adapting this for 5-cyclopropyl-3-ethoxyisoxazole would require:

-

β-Diketone: Cyclopropyl ketone derivatives.

-

Reagents: Hydroxylamine hydrochloride and ethoxy-group donors.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the cyclopropyl and ethoxy groups. Estimated logP ≈ 2.5–3.0 (similar to 5-phenylisoxazole, logP = 2.1) .

-

Stability: Isoxazoles are generally stable under ambient conditions but susceptible to ring-opening under strong acids or bases .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(C=N) ~1600 cm and ν(C-O) ~1250 cm .

-

NMR: H NMR would show cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm) and ethoxy methylene as a quartet (δ 3.5–4.0 ppm) .

Chemical Reactivity

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at position 4. For example, nitration of 3-ethoxyisoxazole derivatives yields 4-nitro products .

Ring-Opening Reactions

Under acidic conditions, the isoxazole ring may hydrolyze to form β-ketonitriles. The cyclopropyl group’s strain could accelerate this process relative to unsubstituted analogs .

Industrial and Agricultural Applications

Agrochemical Intermediates

The patent CN104529924A highlights isoxazoles as herbicide precursors . The cyclopropyl group in 5-cyclopropyl-3-ethoxyisoxazole could confer herbicidal activity by disrupting plant cell membranes.

Material Science

Isoxazole derivatives are explored as ligands in catalysis. The ethoxy group’s electron-donating capacity might stabilize metal complexes for cross-coupling reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume